Chemical properties of 2,6,10,15,19,23-hexamethyltetracosane-d62 for research
Chemical properties of 2,6,10,15,19,23-hexamethyltetracosane-d62 for research
An In-depth Technical Guide to 2,6,10,15,19,23-Hexamethyltetracosane-d62 for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2,6,10,15,19,23-hexamethyltetracosane-d62 (Squalane-d62), a perdeuterated stable isotope-labeled compound critical to modern analytical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties. It delves into the fundamental principles that make this molecule an indispensable tool, particularly as an internal standard in mass spectrometry-based bioanalysis. We will explore its synthesis, physicochemical characteristics, practical applications with detailed protocols, and best practices for handling and storage to ensure the integrity and reproducibility of experimental data.
Introduction: The Significance of Isotopic Labeling
2,6,10,15,19,23-hexamethyltetracosane, commonly known as squalane, is a fully saturated hydrocarbon (C30H62) renowned for its exceptional stability and use as an emollient in cosmetics and a lubricant in various applications.[1][2] Its deuterated analogue, 2,6,10,15,19,23-hexamethyltetracosane-d62 (C30D62), replaces all 62 hydrogen atoms with their heavy isotope, deuterium.[3] This isotopic substitution creates a molecule that is chemically almost identical to its protium counterpart but possesses a significantly higher mass.
This seemingly subtle modification is the cornerstone of its utility in quantitative analysis. In complex analytical workflows, especially within biological matrices, variations in sample preparation, instrument response, and matrix effects can introduce significant error.[4][5] A stable isotope-labeled (SIL) internal standard, such as Squalane-d62, serves as the ultimate benchmark. Because it behaves identically to the unlabeled analyte throughout extraction, chromatography, and ionization, it can effectively normalize these variations, leading to unparalleled accuracy and precision in quantification.[4][6]
Caption: Isotopic substitution creates a chemically similar but mass-distinct standard.
Physicochemical Properties
The primary physical characteristics of Squalane-d62 are nearly identical to those of standard squalane, with the notable exception of its molecular weight. This similarity is crucial for its function as an internal standard, ensuring it co-behaves with the analyte during analysis.
| Property | 2,6,10,15,19,23-hexamethyltetracosane-d62 | 2,6,10,15,19,23-hexamethyltetracosane (Squalane) | Rationale for Significance |
| CAS Number | 16514-83-3[3][7] | 111-01-3[8][9] | Unique identifier for substance registration. |
| Molecular Formula | C30D62[3] | C30H62[8] | Defines the elemental composition. |
| Molecular Weight | ~484.87 g/mol [3] | ~422.81 g/mol [8] | The mass difference is key for MS detection. |
| Appearance | Colorless, viscous liquid[3] | Colorless, viscous liquid | Ensures similar handling and solubility characteristics. |
| Purity (Isotopic) | Typically ≥98 atom % D[3] | N/A | High isotopic purity is essential to prevent signal overlap.[5] |
| Density (at 25°C) | ~0.89 g/mL (estimated) | ~0.81 g/mL[8] | Minor increase due to higher mass of deuterium. |
| Melting Point | ~ -38 °C[8] | -38 °C[8] | Identical phase transition behavior. |
| Boiling Point | ~176 °C / 0.05 mmHg[8] | 176 °C / 0.05 mmHg[8] | Identical volatility ensures co-elution in GC. |
| Solubility | Insoluble in water; soluble in non-polar organic solvents.[8] | Insoluble in water; soluble in non-polar organic solvents.[8] | Governs choice of solvents for sample preparation. |
| Chemical Stability | Highly stable; not subject to auto-oxidation.[2] | Highly stable; not subject to auto-oxidation.[2] | Inert nature prevents degradation during analysis. |
Origin and Synthesis: A Biosynthetic Approach
Commercially available Squalane-d62 is derived from its unsaturated precursor, squalene. The production of uniformly deuterated squalene has been achieved through biosynthetic methods.[10][11] This process often utilizes genetically modified yeast strains, such as Saccharomyces cerevisiae, which are engineered for high-yield squalene production.[12][13]
The core of the isotopic labeling process involves growing the yeast culture in a medium enriched with deuterium oxide (D₂O).[12][13] During biosynthesis, the organism incorporates deuterium atoms from the medium into the squalene molecule. The degree of deuteration can be controlled by adjusting the isotopic purity of the heavy water in the growth medium.[12] Following fermentation and extraction, the resulting deuterated squalene is subjected to catalytic hydrogenation—in this case, using deuterium gas—to saturate all double bonds, yielding the stable, perdeuterated 2,6,10,15,19,23-hexamethyltetracosane-d62.
Application in Quantitative Bioanalysis: The Gold Standard Internal Standard
The premier application of Squalane-d62 is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[14] Its utility stems from its ability to perfectly mimic the analyte of interest (unlabeled squalane or structurally similar lipophilic compounds) during the analytical process.
The Causality of Analytical Correction
The fundamental principle is that any physical or chemical variation affecting the analyte will equally affect the co-eluting deuterated standard.[4] By adding a known quantity of the IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal remains constant, even if absolute signal intensities fluctuate.
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